Clamoxyquine
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Overview
Description
Clamoxyquin, also known as clamoxyquine, is a compound with the IUPAC name 5-chloro-7-({[3-(diethylamino)propyl]amino}methyl)quinolin-8-ol. It is primarily used as an antiamebic and antidiarrheal drug. Clamoxyquin is often utilized in veterinary medicine to treat salmonids infected with the myxozoan parasite Myxobolus cerebralis .
Preparation Methods
Clamoxyquin is synthesized through a Mannich condensation reaction. The process involves the reaction of hydroxyquinoline with formaldehyde and N,N-diethylpropylenediamine. This reaction yields clamoxyquin as the final product . The industrial production methods for clamoxyquin are similar, involving large-scale Mannich condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Clamoxyquin undergoes several types of chemical reactions, including:
Oxidation: Clamoxyquin can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.
Substitution: The chlorine atom in clamoxyquin can be substituted with other functional groups, resulting in a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoline derivatives with modified functional groups .
Scientific Research Applications
Clamoxyquin has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various quinoline derivatives.
Biology: Clamoxyquin is studied for its effects on parasites and its potential use in treating parasitic infections.
Medicine: It is used as an antiamebic and antidiarrheal drug in veterinary medicine.
Industry: Clamoxyquin is used in the aquaculture industry to treat fish infected with parasites.
Mechanism of Action
The mechanism of action of clamoxyquin involves its interaction with the cellular components of parasites. It is believed to interfere with the parasite’s metabolic processes, leading to its death. The exact molecular targets and pathways involved in this process are still under investigation, but it is known to disrupt the normal functioning of the parasite’s cells .
Comparison with Similar Compounds
Clamoxyquin is similar to other quinoline derivatives, such as chloroquine and quinine. it is unique in its specific use as an antiamebic and antidiarrheal drug in veterinary medicine. Other similar compounds include:
Chloroquine: Used primarily as an antimalarial drug.
Quinine: Also used as an antimalarial drug and for treating leg cramps.
Mefloquine: Another antimalarial drug with a different mechanism of action.
Clamoxyquin’s uniqueness lies in its specific application in veterinary medicine and its effectiveness against the myxozoan parasite Myxobolus cerebralis.
Properties
CAS No. |
2545-39-3 |
---|---|
Molecular Formula |
C17H24ClN3O |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C17H24ClN3O/c1-3-21(4-2)10-6-8-19-12-13-11-15(18)14-7-5-9-20-16(14)17(13)22/h5,7,9,11,19,22H,3-4,6,8,10,12H2,1-2H3 |
InChI Key |
HOFHLRCDGWSLHX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl |
Canonical SMILES |
CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl |
Key on ui other cas no. |
2545-39-3 |
Origin of Product |
United States |
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